Bicuculline methobromide

Descripción

Historical Perspectives on the Elucidation of Bicuculline's Role in Neurotransmitter Systems

The journey to understanding bicuculline's significance in neuroscience began with its identification in plant alkaloid extracts in 1932. wikipedia.org However, its profound impact on neuropharmacology was not realized until decades later. A landmark 1970 paper published in Nature by Curtis and colleagues was the first to describe bicuculline's action as an antagonist of GABA receptors. nih.govtocris.com This discovery was a watershed moment, providing researchers with a crucial pharmacological tool to differentiate between the actions of two major inhibitory neurotransmitters in the central nervous system: GABA and glycine (B1666218). nih.govfrontiersin.org

Prior to the characterization of bicuculline (B1666979), the role of GABA as a neurotransmitter was a subject of debate, partly due to the lack of specific antagonists. nih.gov The available antagonist, picrotoxin (B1677862), had a complex and not fully understood mechanism of action. Bicuculline's ability to selectively and competitively block GABA-A receptors provided decisive evidence for GABA's role as the primary inhibitory neurotransmitter at many synapses in the brain, including those on pyramidal cells in the cerebral cortex and Purkinje cells in the cerebellum. nih.gov This established bicuculline as the benchmark antagonist for what would become known as GABA-A receptors. nih.govnih.gov

Evolution of Research Paradigms and the Refinement of Bicuculline Methobromide's Characterization as a Research Tool

The initial use of bicuculline was not without its challenges, primarily its poor water solubility and instability in aqueous solutions. rndsystems.comhellobio.com To overcome these limitations, more soluble quaternary salts were developed, including this compound. rndsystems.comfishersci.comtocris.com This modification significantly improved its utility in experimental settings, particularly for in vitro studies requiring stable and reproducible concentrations. researchgate.net

The development of this compound allowed for more precise and reliable investigations into the function of GABA-A receptors. As a competitive antagonist, it binds to the same site as GABA, preventing the neurotransmitter from activating the receptor and its associated chloride ion channel. smolecule.comnih.gov This action reduces the inhibitory influence of GABA, leading to increased neuronal excitability. ontosight.ai This property has been instrumental in creating in vitro and in vivo models of epilepsy, allowing researchers to study the mechanisms of seizure generation and propagation. ontosight.aiwikipedia.org

Detailed Research Findings

The following table summarizes key research findings related to the application of bicuculline and its derivatives in neuropharmacological research.

| Research Area | Key Finding | Compound(s) Used | Reference |

| GABA-A Receptor Antagonism | Established as a competitive antagonist of GABA-A receptors, providing crucial evidence for GABA's role as an inhibitory neurotransmitter. | Bicuculline | nih.gov |

| Epilepsy Models | Utilized to induce seizures in animal models to investigate the underlying mechanisms of epilepsy. | This compound | ontosight.ai |

| Learning and Memory | Employed to study the role of GABA-A receptors in learning and memory processes. | This compound | ontosight.ai |

| Anxiety and Stress | Used to investigate the involvement of GABA-A receptors in anxiety and stress responses. | This compound | ontosight.ai |

| Ion Channel Blockade | Found to block small-conductance calcium-activated potassium (SK) channels, indicating a broader pharmacological profile. | Bicuculline Methiodide, Methobromide, Methochloride | physiology.org |

| Glycine Receptor Differentiation | Used to pharmacologically distinguish GABA-mediated synaptic transmission from glycine-mediated transmission, as it does not affect glycine receptors. | Bicuculline | frontiersin.org |

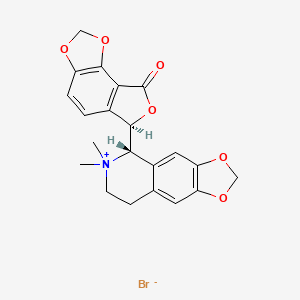

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXCECYGGMGBHD-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216233 | |

| Record name | Bicuculline methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-70-4, 73604-30-5 | |

| Record name | Bicuculline methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 66016-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Bicuculline Methobromide S Pharmacological Actions

Primary Competitive Antagonism at Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Bicuculline (B1666979) methobromide is recognized as a prototypical competitive antagonist of GABAA receptors, the principal ligand-gated ion channels responsible for fast inhibitory neurotransmission in the central nervous system. hellobio.comhellobio.com Its antagonistic action is central to its experimental use in increasing neuronal excitability and studying seizure mechanisms. hellobio.comresearchgate.net

Molecular Mechanisms of GABA Displacement from Agonist Binding Sites

The primary mechanism by which bicuculline methobromide inhibits GABAA receptor function is through direct competition with the endogenous agonist, GABA, at its binding sites. researchgate.net Functional and binding studies have demonstrated that bicuculline competitively inhibits the binding of GABA to the receptor. nih.gov Conversely, GABA can competitively inhibit the binding of bicuculline, indicating that both molecules vie for the same or overlapping locations within the agonist binding pocket, also known as the orthosteric site. nih.gov

This competitive interaction is evident in electrophysiological recordings where the application of bicuculline causes a parallel rightward shift in the GABA concentration-response curve without reducing the maximum achievable response. medchemexpress.commedchemexpress.com This characteristic is the hallmark of competitive antagonism, signifying that the inhibition by bicuculline can be surmounted by increasing the concentration of the agonist, GABA. The half-maximal inhibitory concentration (IC50) for bicuculline at GABAA receptors is approximately 2-3 μM. medchemexpress.commedchemexpress.comwikipedia.org By occupying the agonist binding site, this compound prevents the conformational change necessary for receptor activation and subsequent ion channel opening. hellobio.comhellobio.com

Allosteric Modulation and Inhibition of Chloride Channel Opening

Beyond its role as a simple competitive antagonist, bicuculline also functions as a negative allosteric inhibitor of the GABAA receptor's chloride channel opening. hellobio.comhellobio.com This means that even when bound to the GABA binding site, bicuculline can influence the receptor's ability to be activated by other modulators, such as anesthetic agents. hellobio.comhellobio.com Studies have shown that bicuculline can reduce the currents elicited by direct gating of the receptor by drugs like pentobarbital (B6593769) and alphaxalone. nih.govnih.gov

This effect is not due to competition at the anesthetic binding sites but rather an allosteric inhibition of the channel's opening mechanism. nih.gov In this context, bicuculline can be viewed as an "inverse agonist" at the GABA binding site; its binding stabilizes the receptor in a closed or non-activatable state. nih.govnih.gov Single-channel recording studies support this dual mechanism, revealing that bicuculline diminishes GABA-activated conductance by decreasing both the frequency and the duration of channel opening events. nih.gov

Analysis of Subtype-Specific GABAA Receptor Interactions

GABAA receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ), resulting in a vast number of receptor subtypes with distinct pharmacological properties. researchgate.net The specific subunit composition of the receptor significantly influences its affinity for and modulation by various ligands.

Much of the research on bicuculline's effects has been conducted on recombinant receptors with the common α1β2γ2L subunit composition, where it acts as a potent competitive antagonist. medchemexpress.commedchemexpress.comnih.gov While comprehensive data on the interaction of this compound across all native receptor subtypes is limited, studies on structural analogues of bicuculline have revealed significant subtype selectivity. nih.gov For instance, certain derivatives exhibit differential effects at receptors containing αβ subunits versus those with αβγ compositions, with some showing a preference for α3β3γ2 receptors or even producing a stimulatory effect at α6β3γ2 receptors. researchgate.netnih.gov This highlights that the interaction of the bicuculline scaffold with GABAA receptors is highly dependent on the specific subunits forming the receptor complex.

| Mechanism | Description | Key Research Finding | Reference |

|---|---|---|---|

| Competitive Antagonism | Directly competes with GABA for the agonist (orthosteric) binding site. | Causes a parallel rightward shift of the GABA dose-response curve without altering the maximal response. | medchemexpress.commedchemexpress.com |

| Allosteric Inhibition | Acts as a negative allosteric modulator or inverse agonist, stabilizing the receptor in a closed conformation. | Reduces channel open time and frequency; inhibits channel gating by other agents like anesthetics. | hellobio.comnih.govnih.gov |

| Subtype Interaction | Shows potent antagonism at the commonly expressed α1β2γ2L receptor subtype. | Structural analogues demonstrate that subtype selectivity is a key feature of the bicuculline chemical class. | medchemexpress.comnih.gov |

Non-GABAA Receptor-Mediated Pharmacological Effects of this compound

In addition to its well-characterized effects on GABAA receptors, this compound has been reported to interact with other neuronal targets. rndsystems.comtocris.com The most significant of these non-GABAergic actions is the blockade of small-conductance calcium-activated potassium (SK) channels, which are critical regulators of neuronal excitability. wikipedia.orgnih.gov

Modulation and Blockade of Calcium-Activated Potassium (SK) Channels

Research using cloned SK channels expressed in oocytes has shown that bicuculline derivatives potently block both apamin-sensitive (SK2) and apamin-insensitive (SK1) channel subtypes when applied externally. nih.gov The block is rapid and reversible. nih.gov For instance, bicuculline methiodide, a similar salt, was found to block a steady, apamin-sensitive Ca2+-dependent K+ current with a half-saturating concentration of 12 μM. nih.gov The blockade is associated with a decrease in membrane conductance, consistent with a direct occlusion of the channel pore. nih.gov Further evidence from site-directed mutagenesis studies suggests that the binding site for bicuculline is located in the outer vestibule of the SK channel pore. nih.gov

| SK Channel Subtype | Effect of Bicuculline Derivative | Mechanism | Reference |

|---|---|---|---|

| SK1 (Apamin-insensitive) | Potent blockade | Direct channel block, likely at the outer vestibule of the pore. | nih.gov |

| SK2 (Apamin-sensitive) | Potent blockade | Direct channel block, likely at the outer vestibule of the pore. | nih.govnih.gov |

Impact on Neuronal Afterhyperpolarizations (AHPs) in Various Neuronal Types

This compound, along with other N-methyl derivatives of bicuculline, directly modulates neuronal excitability by blocking the channels responsible for afterhyperpolarizations (AHPs) that follow action potentials. nih.govnih.gov This effect is independent of its action on GABAᴀ receptors. nih.gov

The primary mechanism for this modulation is the direct blockade of small-conductance calcium-activated potassium channels, known as SK channels. nih.govnih.gov These channels are responsible for the current, Iᴀʜᴘ, that generates the slow AHP in many types of neurons. nih.gov By blocking these channels, this compound reduces the AHP, leading to an enhancement of neuronal firing. nih.gov

This action has been notably documented in thalamic reticular nucleus (RTN) neurons. In whole-cell patch-clamp studies of these neurons, this compound (at concentrations of 5–60 μM) was shown to enhance the low-threshold calcium spike and the subsequent burst of sodium action potentials, thereby increasing the excitability of the cell. nih.gov This effect was mimicked by the specific SK channel blocker apamin (B550111) and was not replicated by the GABAᴀ receptor antagonist picrotoxin (B1677862), confirming the non-GABAergic nature of this action. nih.gov This AHP-blocking effect has also been observed in other brain regions, indicating it is a more general, though often overlooked, action of the compound. nih.gov

Table 1: Effect of this compound on Neuronal Afterhyperpolarizations

| Neuronal Target | Mechanism of Action | Observed Effect | Affected Neuronal Types |

|---|---|---|---|

| Small-Conductance Ca²⁺-activated K⁺ (SK) Channels | Direct channel blockade | Reduction of the slow afterhyperpolarization (AHP) current (Iᴀʜᴘ) | Thalamic Reticular Nucleus (RTN) Neurons nih.gov |

Influence on Glycine (B1666218) Receptor Activity and Glycinergic Signaling Pathways

Beyond the GABAergic system, this compound has been identified as an antagonist of specific subtypes of glycine receptors (GlyRs), the primary mediators of fast inhibitory neurotransmission in the spinal cord and brainstem. This interaction is particularly dependent on the subunit composition of the glycine receptor.

Research has demonstrated that bicuculline is a more effective antagonist at GlyRs that contain the α2 subunit compared to those containing the α1 subunit. nih.gov In studies using human embryonic kidney (HEK) cells transfected to express heteromeric GlyRs composed of α2 and β subunits, this compound was utilized as a tool to confirm the functional incorporation of the α2 subunit. tocris.com The application of glycine to these cells triggered a robust receptor response, which was subsequently diminished by over 95% following the addition of this compound. tocris.com This potent inhibition highlights a significant interaction with α2-containing glycine receptors.

This relative specificity makes bicuculline a complex tool in studies aiming to dissect GABAergic and glycinergic pathways, as its effects may not be exclusively limited to the GABAᴀ receptor, especially in neurons expressing α2-subunit-containing glycine receptors. nih.gov

Interactions with Other Neurotransmitter Systems

Bicuculline demonstrates significant, subtype-dependent interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Studies on nAChRs expressed in Xenopus oocytes have revealed that bicuculline inhibits both muscle and neuronal heteromeric receptors, but through a different mechanism than its interaction with homomeric receptors. nih.gov

For heteromeric nAChRs, including the mouse muscle type (α1β1γδ) and rat neuronal types (α2β4 and α4β2), bicuculline acts as a non-competitive inhibitor. nih.gov This inhibition is voltage-dependent, and while bicuculline shifts the acetylcholine dose-response curve to the right, it also reduces the maximal current, an effect that cannot be overcome by high concentrations of acetylcholine. nih.gov

In sharp contrast, bicuculline acts as a competitive antagonist at homomeric human neuronal α7 nAChRs. nih.gov This is evidenced by a parallel shift in the dose-response curve that can be surmounted by increasing acetylcholine concentrations. nih.gov The neuronal α2β4 and α4β2 receptors were found to be more sensitive to bicuculline than the muscle-type receptor. nih.gov

Table 2: Inhibitory Effects of Bicuculline on Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Organism/Type | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| α1β1γδ | Mouse Muscle | 34 ± 1.5 | Non-competitive, Voltage-dependent nih.gov |

| α2β4 | Rat Neuronal | 12.4 ± 0.7 | Non-competitive, Voltage-dependent nih.gov |

| α4β2 | Rat Neuronal | 18 ± 1.0 | Non-competitive, Voltage-dependent nih.gov |

In addition to its receptor-mediated activities, this compound and other quaternary salts of bicuculline are known to act as inhibitors of acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating cholinergic transmission. The inhibition of AChE by bicuculline derivatives represents another mechanism by which this compound can influence the cholinergic system, distinct from its direct actions on nicotinic receptors. nih.gov This property has been identified in the scientific literature, contributing to the compound's complex pharmacological profile. nih.govnih.gov

Bicuculline Methobromide in the Analysis of Neuronal Circuit Dynamics and Electrophysiology

Regulation of Neuronal Excitability and Firing Patterns in Neural Networks

The fundamental role of GABAᴀ receptors is to mediate fast synaptic inhibition, which acts as a crucial brake on neuronal firing. By competitively blocking these receptors, bicuculline (B1666979) methobromide effectively removes this inhibitory control, leading to a state of network disinhibition. nih.gov This disinhibition profoundly alters the excitability of individual neurons and the collective firing patterns of neural networks.

Application of bicuculline methobromide increases the likelihood that neurons will reach their firing threshold in response to excitatory inputs. This is observed as an increase in the frequency and amplitude of action potential-dependent calcium spiking in cultured neurons. nih.gov In studies on layer IV barrel neurons of the somatosensory cortex, application of bicuculline methiodide, a related salt, was found to increase the average responses of both regular spike units (presumed excitatory neurons) and fast-spike units (presumed GABAergic interneurons). elsevierpure.com This general increase in excitability alters the receptive field properties of neurons, often leading to an expansion of receptive field size and a decrease in the specificity of tuning to sensory stimuli. nih.gov

At the network level, this heightened excitability can lead to significant changes in firing patterns. The removal of GABAergic inhibition can shift the balance of excitation and inhibition, predisposing the network to hyperexcitability. This property is extensively utilized in in vitro models to study epilepsy, as the application of bicuculline can induce epileptiform discharges and convulsions. wikipedia.orghellobio.com Chronic exposure of neuronal cultures to bicuculline to elevate synaptic activity can also trigger homeostatic plasticity mechanisms, wherein neurons adapt to the persistent excitation by scaling down synaptic strength or reducing dendritic spine density. nih.govbiorxiv.org

Alteration of Synaptic Transmission and Plasticity by GABAᴀ Receptor Blockade

A primary and routine application of this compound in electrophysiology is the pharmacological isolation of excitatory synaptic events. wikipedia.org Synaptic transmission in the central nervous system involves a rapid interplay of excitatory postsynaptic currents (EPSCs), primarily mediated by glutamate (B1630785), and inhibitory postsynaptic currents (IPSCs), mediated by GABA. To study EPSCs in isolation, it is necessary to block the confounding influence of IPSCs.

This compound is highly effective for this purpose. By adding it to the extracellular recording solution, researchers can completely block GABAᴀ receptor-mediated currents. nih.gov This allows for the stable recording and analysis of pure EPSCs mediated by ionotropic glutamate receptors, such as AMPA and NMDA receptors. This technique is fundamental in voltage-clamp experiments designed to characterize the properties of glutamatergic synapses, their modulation, and their role in synaptic plasticity. hellobio.comnih.gov

As a direct antagonist, this compound's primary effect is on GABAᴀ receptor-mediated IPSCs. It acts as a competitive antagonist, displacing GABA from its binding site and preventing the opening of the associated chloride ion channel. hellobio.com This leads to a dose-dependent reduction in the amplitude of both spontaneously occurring IPSCs and those evoked by electrical stimulation. hellobio.com Studies in mouse cortical neurons have demonstrated that this compound effectively reduces both monosynaptic and disynaptic IPSCs. hellobio.comnih.gov At sufficient concentrations, it can achieve a complete blockade of these inhibitory currents, confirming their mediation by GABAᴀ receptors. nih.gov This makes it an essential tool for confirming the identity of inhibitory currents and for investigating the functional role of GABAergic inhibition at specific synapses.

| Experimental Finding | Observation | Reference |

| Effect on Evoked IPSCs | This compound causes a dose-dependent reduction of evoked IPSCs in mouse cortical neurons. | hellobio.com |

| Effect on Spontaneous IPSCs | The compound reduces the frequency and amplitude of spontaneous IPSCs. | hellobio.com |

| Effect on I/E Ratio | A sub-maximal dose can be used to reduce the strength of inhibition, thereby restoring the baseline inhibition/excitation (I/E) ratio in pathological models. | nih.gov |

| Confirmation of GABAergic Currents | Complete blockade of synaptic currents by this compound is used to confirm they are mediated by GABAᴀ receptors. | nih.gov |

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is thought to be a primary mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. GABAergic inhibition plays a critical role in modulating the induction and expression of LTP.

The use of bicuculline has revealed that blocking GABAᴀ receptors can significantly facilitate the induction of LTP. nih.gov In hippocampal slices, the presence of bicuculline enhances the magnitude of LTP, particularly following theta-patterned stimulation, suggesting that GABAergic inhibition normally constrains the extent of synaptic strengthening. nih.gov The reliable induction of LTP in certain pathways, such as the dentate gyrus, often requires the blockade of GABAᴀ receptors to sufficiently depolarize the postsynaptic membrane and permit the activation of NMDA receptors, a key step in LTP induction. researchgate.net Research has also shown that GABAᴀ receptor blockade can, on its own, induce an "LTP-like" facilitation of synaptic transmission. nih.gov

Beyond functional plasticity, bicuculline is used to study structural plasticity. Inducing a high demand for new synapses by chronically applying bicuculline leads to robust increases in dendritic spine density on pyramidal neurons, a change that is dependent on the transcription factor NF-κB. bergleslab.com

| Study Focus | Key Finding with Bicuculline | Species/Preparation | Reference |

| LTP Enhancement | LTP of field EPSP slope and amplitude was significantly enhanced after theta-patterned stimulation in the presence of bicuculline. | Rat hippocampal slices | nih.gov |

| LTP Facilitation | Blockade of GABAᴀ receptors with bicuculline methiodide was required to reliably induce maximal short-term and long-term potentiation in the dentate gyrus. | Mouse and Rat hippocampal slices | researchgate.net |

| LTP-like Facilitation | Bicuculline induced a dose-dependent, LTP-like facilitation of synaptic transmission in vivo. | Mouse dentate gyrus | nih.gov |

| Structural Plasticity | Increased synaptic demand induced by bicuculline resulted in a robust increase in dendritic spine density. | Cultured neurons | bergleslab.com |

Impact on Synchronized Neuronal Firing Patterns and Network Activity

Neuronal synchronization, the coordinated firing of populations of neurons, is essential for normal brain functions like cognition and sleep. nih.gov However, excessive and abnormal synchronization is a hallmark of pathological states, most notably epilepsy. The balance between synaptic excitation and inhibition is critical for maintaining physiological levels of network synchrony.

By removing fast synaptic inhibition, this compound promotes a state of hypersynchrony within neuronal networks. nih.gov When GABAergic inhibition is blocked, the activity of excitatory neurons is no longer effectively constrained, allowing for runaway excitation that can spread through and recruit large populations of neurons into synchronized firing. This effect is widely used to induce interictal-like and ictal-like (seizure) discharges in brain slice preparations, providing a powerful in vitro model for studying the mechanisms of epileptogenesis. wikipedia.orgnih.gov The synchronized activity of GABAergic interneurons themselves is also a critical factor in pacing and organizing network oscillations; thus, blocking their output with bicuculline disrupts these physiological rhythms and can lead to pathological, synchronized bursting. researcher.life

Advanced Electrophysiological Methodologies Employing this compound

This compound is a versatile tool employed in a variety of advanced electrophysiological techniques to probe neural circuit function.

Microiontophoresis: This technique involves the localized application of charged substances, like bicuculline methiodide, from a multi-barrel micropipette directly onto the surface of a recorded neuron in vivo. This allows for the investigation of the role of GABAergic inhibition in shaping the neuron's response properties, such as its receptive field, with high spatial and temporal precision. elsevierpure.comnih.gov

Multi-Electrode Array (MEA) Recordings: MEAs allow for the simultaneous recording of firing activity from dozens to hundreds of neurons in a network. Bicuculline is applied to these cultured networks to study the emergence of synchronized bursting, network oscillations, and homeostatic plasticity mechanisms on a population-wide scale over extended periods. nih.gov

Pharmacological Profiling with Voltage-Clamp: In whole-cell voltage-clamp recordings, this compound is often included in a cocktail of antagonists to dissect complex synaptic responses. For example, to study NMDA receptor currents, a solution may contain bicuculline (to block GABAᴀ receptors), and an AMPA receptor antagonist, thereby isolating the NMDA receptor-mediated component of the EPSC. nih.gov

Synaptic Preconditioning Studies: Researchers use bicuculline, often in combination with other agents like the potassium channel blocker 4-aminopyridine, to induce prolonged periods of elevated synaptic activity. nih.gov This protocol is used to study how neurons adapt to hyperexcitability and to investigate the molecular and cellular mechanisms of activity-dependent neuroprotection and homeostatic plasticity. nih.gov

Application in Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is a high-fidelity method for recording the electrical properties of individual neurons. It involves forming a tight seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical and molecular access to the cell's interior. In this configuration, researchers can control the neuron's membrane potential (voltage-clamp) or its injected current (current-clamp).

This compound is extensively used in whole-cell recordings to pharmacologically isolate specific synaptic currents. By blocking GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), it allows for the unobstructed study of excitatory currents, such as those mediated by glutamate receptors. physiology.org For example, it is widely used to isolate glutamate receptor-mediated excitatory postsynaptic potentials (EPSCs). physiology.org

Research has shown that N-methyl derivatives of bicuculline, including methobromide, can have effects beyond GABA-A receptor antagonism. In studies on thalamic reticular nucleus (RTN) neurons using whole-cell patch-clamp, bicuculline methiodide and methobromide were found to enhance the low-threshold calcium spike burst. physiology.org This effect was not replicated by picrotoxin (B1677862), another GABA-A antagonist, suggesting a different mechanism of action. physiology.org Further investigation revealed that these bicuculline derivatives directly block small conductance (SK) calcium-activated potassium channels, which are responsible for the afterhyperpolarization (AHP) that follows a burst of action potentials. physiology.org This highlights a critical consideration for researchers, as the observed increase in neuronal excitability may be due to both the blockade of synaptic inhibition and the alteration of intrinsic membrane properties.

| Neuron Type | Preparation | Key Findings |

|---|---|---|

| Layer V Pyramidal Neurons (mouse prelimbic cortex) | Brain Slice | Used to reversibly and competitively block GABA-A receptor-mediated IPSCs, isolating other currents for study. physiology.org |

| Thalamic Reticular Nucleus (RTN) Neurons (rat) | Thalamic Slices | Enhanced low-threshold calcium spike bursts by directly blocking SK channels and the subsequent afterhyperpolarization (AHP) current. physiology.org |

| CA1 Pyramidal Cells (mouse hippocampus) | Hippocampal Slices | A low dose (1 μM) of bicuculline methiodide reduced IPSCs by ~60% and restored the balance between inhibition and excitation (I/E ratio). nih.gov |

Utilization in Single-Unit Recordings to Assess Neuronal Responses

Single-unit recording is an electrophysiological technique that measures the activity of an individual neuron in real-time. wikipedia.org An electrode is placed in the extracellular space, close to the neuron of interest, to detect the voltage changes associated with its action potentials, or "spikes". wikipedia.orgyoutube.com This method provides high spatial and temporal resolution, making it ideal for studying how a neuron's firing rate and pattern change in response to stimuli or pharmacological agents. adinstruments.com

The application of this compound during single-unit recordings is a powerful method for understanding the role of GABAergic inhibition in shaping neuronal responses. By blocking local inhibitory inputs, bicuculline disinhibits the recorded neuron, typically leading to an increase in its spontaneous and stimulus-evoked firing rate. researchgate.netpitt.edu

Studies in the somatosensory cortex of rats, for example, have used microiontophoretic application of bicuculline methiodide while recording single-unit activity in response to whisker stimulation. pitt.edu These experiments demonstrated that blocking GABA-A receptors caused a significant increase in the magnitude of neuronal responses and an expansion of their receptive field size. pitt.edu This suggests that GABAergic inhibition is crucial for sharpening the spatial and temporal tuning of sensory neurons. In essence, the inhibitory network helps to filter out weaker or non-optimal inputs, and its removal by bicuculline unmasks these subthreshold excitatory connections. pitt.edu

| Brain Region | Neuron Type | Observed Effect on Neuronal Response |

|---|---|---|

| Somatosensory Cortex (rat) | Regular-Spike Units (presumed excitatory) & Fast-Spike Units (presumed inhibitory) | Increased spontaneous and stimulus-evoked firing rates; expansion of receptive field size. pitt.edu |

| Inferior Colliculus (IC) | IC Neurons | Increased the steepness and maximum value of the firing rate in response to synaptic stimulation. researchgate.net |

Studies on Changes in Membrane Potential and Ion Flux

The membrane potential of a neuron is the difference in electrical charge between the inside and outside of the cell. It is primarily determined by the concentration gradients of various ions and the permeability of the cell membrane to these ions through channels. The primary effect of this compound on membrane potential is mediated through its blockade of the GABA-A receptor, which is a ligand-gated chloride (Cl⁻) ion channel.

In most mature neurons, the activation of GABA-A receptors causes an influx of negatively charged chloride ions, leading to a hyperpolarization (making the membrane potential more negative) or stabilization of the membrane potential near the resting state, thus producing an inhibitory effect. By blocking this chloride influx, this compound prevents this hyperpolarization, making the neuron more susceptible to depolarization by excitatory inputs.

However, direct effects on membrane potential and other ion fluxes have also been documented. As mentioned previously, studies have shown that bicuculline N-methyl derivatives can directly block small-conductance calcium-activated potassium (SK) channels. physiology.org These channels are activated by rises in intracellular calcium (Ca²⁺) and contribute to the afterhyperpolarization (AHP) that follows action potentials by allowing an efflux of positively charged potassium (K⁺) ions.

| Parameter | Observed Effect | Underlying Ion Flux Mechanism |

|---|---|---|

| GABA-A Receptor-Mediated Potential | Blocks inhibitory hyperpolarization | Prevents the influx of Chloride (Cl⁻) ions through GABA-A receptor channels. wikipedia.org |

| Afterhyperpolarization (AHP) | Reduction of AHP amplitude | Blocks the efflux of Potassium (K⁺) ions through small-conductance calcium-activated potassium (SK) channels. physiology.org |

Experimental Models and Research Applications of Bicuculline Methobromide in Neurobiology

Modeling Neurological and Psychiatric Conditions through GABAA Receptor Inhibition

The capacity of bicuculline (B1666979) methobromide to disrupt inhibitory neurotransmission is widely utilized to create animal models that replicate the symptomatology of human disorders characterized by neuronal hyperexcitability or dysregulated inhibition.

Bicuculline methobromide is a potent convulsant used to reliably induce seizures in animal models, thereby facilitating the study of epilepsy. As a competitive antagonist of the GABAA receptor, its administration leads to widespread neuronal depolarization and synchronous firing, mimicking the electrophysiological hallmarks of a generalized seizure.

Research in various animal models has characterized the seizure phenotypes induced by bicuculline. In mice, systemic administration induces dose-dependent, generalized seizures characterized by both clonic and tonic phases. medchemexpress.com Studies in immature rats have demonstrated that bicuculline can induce both behavioral and electrographic seizures as early as the third postnatal day, making it a suitable agent for investigating epilepsy in the developing brain. nih.gov These models are crucial for exploring the fundamental mechanisms of ictogenesis (seizure generation) and for the preclinical evaluation of potential anti-epileptic drugs. The seizures induced by bicuculline can be blocked by pretreatment with NMDA receptor antagonists, indicating a complex interplay between inhibitory and excitatory systems in seizure propagation. medchemexpress.com

| Model Organism | Induced Seizure Phenotype | Key Finding |

| Swiss S Mice | Generalized clonic-tonic convulsions | Seizures can be blocked by NMDA receptor antagonists, highlighting excitatory system involvement. medchemexpress.com |

| Immature Rats | Behavioral and electrographic seizures | Demonstrates high sensitivity to the convulsant effects in the early postnatal period, useful for developmental epilepsy studies. nih.gov |

By antagonizing GABAergic inhibition within the spinal cord, this compound can induce a state of neuronal hyperexcitability that models key aspects of chronic pain, particularly allodynia (the perception of pain from non-painful stimuli). The tonic inhibitory control mediated by GABA in the spinal dorsal horn is crucial for gating sensory information.

When this inhibition is removed by bicuculline, a profound increase in the excitability of dorsal horn neurons occurs. This leads to exaggerated responses to both noxious and innocuous stimuli. nih.gov Studies have shown that spinal application of bicuculline facilitates responses evoked by C- and Aδ-fiber stimulation and also enhances responses to innocuous tactile stimulation. nih.govnih.gov These alterations are believed to be responsible for the clinical phenomena of allodynia and hyperalgesia. nih.gov These models demonstrate that a loss of GABAergic tone can result in sensory miscoding, where touch pathways gain access to pain-transmitting circuits. bohrium.com The resulting allodynia-like state is mediated through pathways involving the glutamate (B1630785) receptor system. nih.gov

| Effect of Bicuculline | Neuronal Response | Relevance to Pain State |

| Facilitation | Increased response to C- and Aδ-fiber stimulation | Models hyperalgesia (exaggerated response to pain). nih.gov |

| Facilitation | Increased response to innocuous tactile stimuli (e.g., prod, brush) | Models allodynia (pain from non-painful stimuli). nih.govnih.gov |

| Disinhibition | Increased background discharge and afterdischarge of dorsal horn neurons | Represents a state of central sensitization. nih.gov |

While not a comprehensive model for schizophrenia, this compound is used to investigate specific neurophysiological deficits associated with the disorder, which is hypothesized to involve GABAergic dysfunction. nih.gov A key finding in schizophrenia research is the disruption of cortical network oscillations, particularly in the gamma frequency band, which are critical for cognitive processes. nih.gov

Cortical GABAergic interneurons are fundamental to the generation and regulation of these oscillations. nih.gov By acutely blocking GABAA receptors with bicuculline, researchers can study the consequences of impaired inhibitory neurotransmission on these network activities. For instance, studies have examined the effect of bicuculline on the auditory steady-state response (ASSR), a measure of neural synchrony in response to rhythmic auditory stimuli. Deficits in the 40-Hz ASSR are a consistent finding in patients with schizophrenia. Research has shown that bicuculline can dose-dependently alter gamma power, providing insights into how GABAA receptor signaling contributes to the generation of ASSR and how its disruption may relate to the pathophysiology of schizophrenia. nih.gov

The GABAergic system is a primary target for anxiolytic drugs, and dysregulation of GABAA receptor function is strongly implicated in the pathophysiology of anxiety disorders. dntb.gov.uaijpsjournal.com this compound is used in preclinical research to probe the role of GABAergic inhibition in anxiety-related behaviors and the stress response.

Studies have shown that central ghrelin, a peptide linked to stress responses, can induce anxiety-like behaviors. conicet.gov.ar Research in neonatal chicks demonstrated that this anxiogenic effect of ghrelin, along with the associated activation of the hypothalamic-pituitary-adrenal (HPA) axis, could be blocked by the administration of bicuculline. conicet.gov.arnih.gov This finding suggests that ghrelin's anxiety-inducing action involves a reduction in GABAergic inhibition. conicet.gov.ar By using bicuculline to antagonize GABAA receptors, these studies highlight the complex functional interaction between the ghrelin system, GABAergic neurotransmission, and the HPA axis in the regulation of anxiety. conicet.gov.arnih.gov

| Condition | Effect of Ghrelin | Effect of this compound | Implication |

| Anxiety-like Behavior | Induces anxiogenic-like effects (e.g., decreased ambulation) | Blocks the anxiogenic-like behavior induced by ghrelin | GABAA receptor signaling is necessary to mediate ghrelin-induced anxiety. conicet.gov.ar |

| HPA Axis Activation | Increases plasma ACTH and corticosterone levels | Blocks the ghrelin-induced increase in stress hormones | The anxiogenic action of ghrelin involves activation of the HPA axis via a GABAA-dependent mechanism. conicet.gov.arnih.gov |

Investigating Specific Central Nervous System Functions and Regions

Beyond modeling complex disorders, this compound is an essential tool for dissecting the function of specific neuronal circuits, particularly in the spinal cord.

The dorsal horn of the spinal cord is the first site of synaptic integration for sensory information from the periphery. GABAergic interneurons in this region exert powerful, tonic inhibition to control the flow of sensory data, including pain signals. bohrium.com The application of this compound directly to the spinal cord allows for a detailed analysis of the role of this GABAergic inhibition.

Studies in anesthetized cats have shown that focal application of bicuculline near dorsal horn neurons results in significantly increased evoked activity in response to various mechanical stimuli. bohrium.comnih.gov The stimulus most affected was light touch (hair deflection), followed by both low and high-threshold mechanical pressure. nih.gov Furthermore, bicuculline increased the background firing rate of these neurons and, in a subset of cells, enhanced the afterdischarge following a noxious stimulus. nih.gov These findings demonstrate that tonic GABAA receptor-mediated inhibition is critical for setting the response threshold and gain of sensory neurons in the spinal cord. Its removal leads to a state of hyperexcitability where low-threshold inputs are amplified, providing a basis for sensory disturbances like allodynia. nih.govnih.gov

Studies on Thalamic Reticular Nucleus (RTN) Activity and Thalamocortical Network Excitability

This compound and its N-methyl derivatives (collectively referred to as bicuculline-M) have been instrumental in dissecting the complex role of the Thalamic Reticular Nucleus (RTN) in governing the excitability of the thalamocortical network. The RTN is the primary source of inhibitory GABAergic projections within the thalamus, playing a critical role in regulating thalamic activity. physiology.orgnih.gov

Initial studies utilized bicuculline-M as a selective GABA-A receptor antagonist to probe the mechanisms of inhibition within the thalamus. However, research using whole-cell patch-clamp techniques in thalamic slices from rats revealed that bicuculline-M has effects beyond GABA-A receptor blockade. physiology.orgnih.gov Application of bicuculline-M was observed to enhance the low-threshold calcium spike burst in RTN neurons. physiology.orgnih.gov This enhancement persisted even in the presence of tetrodotoxin and was not replicated by picrotoxin (B1677862), another GABA-A receptor antagonist, indicating a mechanism independent of GABA-A receptors. physiology.orgnih.gov

Further investigation demonstrated that bicuculline-M directly blocks small-conductance calcium-activated potassium (SK) channels. physiology.orgnih.gov These channels are responsible for the afterhyperpolarization (AHP) that follows a burst of action potentials. By blocking the current underlying the AHP (IAHP), bicuculline-M prolongs the low-threshold calcium spike and its associated burst of sodium action potentials, thereby increasing the excitability of RTN neurons. physiology.org This direct blockade of SK channels has been observed not only in the RTN but also in other brain regions like the hippocampus and cortex. physiology.org This off-target effect complicates the interpretation of studies using bicuculline-M to investigate GABAergic networks, suggesting that its utility in assessing these specific interactions is limited. physiology.orgnih.gov

| Experimental Observation | Mechanism of Action | Consequence for RTN Neuron Activity | Reference |

|---|---|---|---|

| Enhancement of the low-threshold calcium spike burst. | Independent of GABA-A receptor antagonism. | Increased burst firing. | physiology.orgnih.gov |

| Blockade of the current underlying the afterhyperpolarization (IAHP). | Direct blockade of small-conductance calcium-activated potassium (SK) channels. | Prolonged depolarization and burst of action potentials. | physiology.orgnih.gov |

| Increased overall excitability of RTN neurons. | Combination of GABA-A antagonism and SK channel blockade. | Altered regulation of thalamocortical network activity. | physiology.org |

Modulation of Hypothalamic Paraventricular Nucleus (PVN) Activity and Sympathoexcitation

The hypothalamic paraventricular nucleus (PVN) is a critical site for the integration of autonomic, neuroendocrine, and behavioral responses. Research utilizing this compound has elucidated the significant role of tonic GABAergic inhibition within the PVN in regulating sympathetic outflow and cardiovascular function. nih.govnih.gov

Acute blockade of GABA-A receptors in the PVN through microinjection of this compound results in a pronounced sympathoexcitatory response. nih.gov This is characterized by increases in mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (SNA). nih.gov These findings underscore the presence of a powerful and continuous GABAergic inhibition that restrains the activity of sympathoexcitatory neurons within the PVN.

The sympathoexcitatory effects of bicuculline in the PVN are not direct but are dependent on the activation of local excitatory circuits. nih.gov Studies have shown that the cardiovascular and renal sympathetic responses to GABA-A receptor blockade in the PVN require the activation of local ionotropic excitatory amino acid (EAA) receptors. nih.gov The response to bicuculline is nearly abolished by prior administration of a nonselective ionotropic EAA receptor antagonist and is significantly attenuated by antagonists specific for either NMDA or non-NMDA receptors. nih.gov This indicates that the disinhibition of PVN neurons by bicuculline leads to an increase in their responsiveness to endogenous excitatory amino acid inputs, ultimately driving the increase in sympathetic activity.

| Parameter | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Sympathetic Nerve Activity (SNA) | Increase | Blockade of tonic GABA-A receptor-mediated inhibition of presympathetic neurons. | nih.gov |

| Mean Arterial Pressure (MAP) | Increase | Increased sympathetic outflow to resistance blood vessels. | nih.govnih.gov |

| Heart Rate (HR) | Increase | Increased sympathetic outflow to the heart. | nih.govnih.gov |

| Neuronal Excitability | Increase | Requires activation of local NMDA and non-NMDA excitatory amino acid receptors. | nih.gov |

Research in Cortical Neuron Cultures and Hypothalamic Explant Cultures

This compound is a widely utilized tool in in vitro models, particularly in cortical neuron cultures, to study neuronal excitability, network activity, and synaptic plasticity. researchgate.netnih.govwikipedia.org As a competitive GABA-A receptor antagonist, bicuculline effectively blocks the primary source of fast inhibitory neurotransmission in the cortex. researchgate.netnih.gov This property is extensively used to induce and study epileptiform activity in cultured neuronal networks, as the reduction of inhibition leads to hyperexcitability that mimics epilepsy. wikipedia.org Beyond modeling pathological states, this disinhibition is also a standard method to isolate and study excitatory glutamatergic neurotransmission without the confounding influence of GABAergic currents. wikipedia.org

Research in cortical neuron cultures has demonstrated that manipulating network activity with bicuculline can induce forms of synaptic plasticity. For example, prolonged exposure of cultures to bicuculline, often in combination with a potassium channel blocker like 4-aminopyridine, can precondition neurons to be tolerant to subsequent episodes of oxygen-glucose deprivation, a model for ischemic injury. nih.gov This neuroprotective effect is dependent on the activation of NMDA receptors and L-type voltage-gated calcium channels during the preconditioning period. nih.gov

Furthermore, bicuculline-induced neuronal activity has been shown to trigger specific intracellular signaling cascades that are crucial for synaptic function. Studies in primary cortical neurons have revealed that treatment with bicuculline leads to a rapid, activity-dependent loss of the striatal-enriched protein tyrosine phosphatase (STEP), specifically the STEP61 isoform. researchgate.net This is accompanied by an increase in the phosphorylation of STEP substrates, including GluN2B, Pyk2, and ERK1/2, which are key molecules in regulating synaptic strength and plasticity. researchgate.net

| Application | Observed Effect | Mechanism/Implication | Reference |

|---|---|---|---|

| Modeling Epilepsy | Induction of epileptiform discharges and seizure-like activity. | Blockade of GABA-A receptor-mediated inhibition leads to network hyperexcitability. | wikipedia.org |

| Isolating Excitatory Currents | Facilitates the study of glutamatergic (e.g., AMPA, NMDA) receptor function. | Eliminates inhibitory postsynaptic currents (IPSCs). | wikipedia.org |

| Ischemic Preconditioning | Induces tolerance to oxygen-glucose deprivation. | Dependent on NMDA receptor and L-type Ca2+ channel activation during preconditioning. | nih.gov |

| Studying Synaptic Plasticity | Causes rapid loss of STEP61 protein and alters phosphorylation of its substrates (GluN2B, Pyk2, ERK1/2). | Demonstrates how neuronal activity modulates key signaling molecules involved in synaptic strength. | researchgate.net |

Examination of Hippocampal Circuit Function and Excitatory/Inhibitory Balance

The hippocampus is a brain structure critical for learning and memory, and its proper function relies on a precise balance between synaptic excitation and inhibition (E/I balance). nih.gov this compound has been a cornerstone pharmacological agent for investigating the role of GABAergic inhibition in shaping hippocampal circuit dynamics and maintaining this crucial E/I balance. nih.gov

As a specific antagonist of GABA-A receptors, bicuculline effectively diminishes the inhibitory postsynaptic potentials mediated by interneurons, such as basket cells, onto pyramidal neurons. nih.gov This disinhibition dramatically alters the excitability of the hippocampal network. In in vitro hippocampal slice preparations, the application of bicuculline is a standard method to induce epileptiform activity, ranging from interictal spikes to full ictal-like seizure discharges. nih.gov This makes it an invaluable tool for studying the fundamental mechanisms of epilepsy.

More subtle applications of bicuculline are used to probe the homeostatic mechanisms that govern E/I balance. In animal models where this balance is disrupted due to genetic factors, such as in PGC-1α null mice which exhibit enhanced baseline inhibition, bicuculline has been used as a tool for pharmacological rescue. nih.gov A low dose of bicuculline methiodide was shown to restore the baseline I/E ratio and rescue deficits in circuit function in these mice. nih.gov Interestingly, this treatment improved CA1 output by enhancing EPSP-spike coupling across different stimulation frequencies, suggesting a restoration of dynamic network function. nih.gov These studies highlight how bicuculline can be used not only to disrupt but also to probe and restore the functional integrity of hippocampal circuits, demonstrating the critical role of GABAergic tone in information processing.

| Research Area | Experimental Use of Bicuculline | Key Findings | Reference |

|---|---|---|---|

| Epilepsy Research | Induce interictal and ictal discharges in hippocampal slices. | Provides an in vitro model to study the mechanisms of seizure generation and propagation. | nih.gov |

| E/I Balance | Block GABA-A mediated inhibition to study its role in circuit stability. | Demonstrates the critical role of inhibition in preventing network hyperexcitability. | nih.gov |

| Pharmacological Rescue | Apply low doses to models with excessive inhibition (e.g., PGC-1α null mice). | Can restore physiological E/I ratio and rescue deficits in circuit function and EPSP-spike coupling. | nih.gov |

| Synaptic Transmission | Antagonize GABAergic input from basket cells to pyramidal neurons. | Confirms GABA as the primary inhibitory transmitter in this key microcircuit. | nih.gov |

Investigation of Inhibitory Interneuron Circuits in Retinal Bipolar Cells

In the vertebrate retina, visual signals are extensively processed before being transmitted to the brain. A crucial part of this processing occurs in the inner plexiform layer, where bipolar cells, the relay neurons connecting the outer and inner retina, are modulated by inhibitory interneurons known as amacrine cells. nih.govnih.gov These amacrine cells utilize GABA and glycine (B1666218) to shape the spatial and temporal characteristics of the bipolar cell output to retinal ganglion cells.

While specific studies focusing on "this compound" in retinal bipolar cells are not prominent in the provided search results, the use of GABA-A receptor antagonists like bicuculline is a fundamental technique in retinal neurophysiology to dissect these inhibitory circuits. mdpi.com By applying bicuculline, researchers can block the GABAergic input from amacrine cells onto bipolar cell terminals. This allows for the investigation of how this inhibition influences key aspects of visual processing.

Inhibitory feedback and feedforward circuits from amacrine cells to bipolar cells are critical for establishing the receptive field properties of ganglion cells, controlling signal gain, and contributing to motion detection and other complex visual computations. nih.govmdpi.com The activation of amacrine cell networks, for instance by large light stimuli, can modulate inhibition onto bipolar cells, thereby shaping the spatial sensitivity of the retina. nih.govnih.gov Using antagonists such as bicuculline allows researchers to isolate the excitatory components of the bipolar cell response and to infer the functional role of the blocked GABAergic pathways in sculpting the final signal that leaves the retina.

| Inhibitory Circuit Component | Function | Effect of GABA-A Antagonism | Reference |

|---|---|---|---|

| Amacrine Cell Feedback | Gates the output of bipolar cells to ganglion cells. | Unmasks the raw excitatory signal from bipolar cells. | nih.gov |

| Serial Interneuron Connections | Limits the spatial extent of bipolar cell inhibition in response to large stimuli. | Reveals the underlying excitatory drive over a larger spatial area. | nih.govnih.gov |

| Feedforward Inhibition | Shapes the temporal dynamics and kinetics of the bipolar cell response. | Alters the timing and sustainability of the bipolar cell signal. | semanticscholar.org |

| Lateral Inhibition | Contributes to the center-surround receptive field organization. | Reduces the strength of the inhibitory surround. | mdpi.com |

Contributions to Research on Synaptogenesis and Structural Plasticity

This compound has contributed to the understanding of activity-dependent mechanisms that govern synaptic plasticity and structure. While not a direct inducer of synaptogenesis, its ability to reliably increase neuronal network activity by blocking inhibition provides a powerful model for studying how changes in electrical activity translate into molecular and structural modifications at the synapse.

Research in primary cortical neuron cultures demonstrates that bicuculline-induced neuronal activity triggers signaling cascades known to be involved in synaptic plasticity. researchgate.net Treatment with bicuculline leads to the rapid degradation of STEP61, a phosphatase that negatively regulates synaptic strengthening by dephosphorylating key signaling molecules. researchgate.net The loss of STEP61 results in the increased phosphorylation of its targets, including the NMDA receptor subunit GluN2B and the kinases Pyk2 and ERK1/2. researchgate.net The ERK/MAPK pathway is a well-established regulator of gene expression and protein synthesis required for long-lasting forms of synaptic plasticity and structural changes.

Furthermore, studies involving chronic activity modulation with bicuculline suggest long-term alterations in neuronal function that are indicative of structural or functional plasticity. For example, preconditioning cortical neurons with bicuculline and 4-aminopyridine results in a persistent change in neuronal excitability that lasts for days after the drugs are removed. nih.gov This lasting effect implies a stable modification of the neurons' intrinsic properties or synaptic connections. Although direct evidence for bicuculline-induced synaptogenesis is limited in the provided results, its application in models that link synaptic activity to the regulation of spine density and the phosphorylation state of key plasticity-related proteins highlights its utility in this field. researchgate.net

Probing Neuroendocrine and Homeostatic Regulatory Mechanisms

This compound serves as a critical pharmacological tool for investigating the role of central GABAergic systems in regulating neuroendocrine functions and fundamental homeostatic processes, such as energy balance and arousal.

A key area of investigation is the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Studies have shown that central GABAergic tone is a powerful inhibitor of the HPA axis. The anxiogenic effects and HPA axis activation induced by certain neuropeptides, such as ghrelin, can be blocked by the administration of bicuculline. conicet.gov.arresearchgate.net This finding reveals a complex interplay where ghrelin may activate the HPA axis by inhibiting local GABAergic tone on corticotropin-releasing hormone (CRH) neurons in the PVN. conicet.gov.ar By antagonizing GABA-A receptors, bicuculline prevents this disinhibitory effect, thereby blocking the downstream stress response.

Bicuculline has also been used to probe the GABAergic control of homeostatic behaviors like feeding and arousal. Microinjections of GABA-A antagonists, including bicuculline, into specific hypothalamic nuclei have been shown to powerfully influence these behaviors. For instance, GABA-A antagonism in the septohypothalamic nucleus (SHy) robustly increases arousal and locomotor activity while decreasing sedentary behaviors like resting and sleeping. frontiersin.org This suggests that a tonic GABAergic input to this nucleus normally suppresses activity, and its removal leads to a state of heightened arousal. These studies demonstrate that GABAergic signaling is a fundamental mechanism for homeostatic control, and bicuculline is an essential probe for uncovering these regulatory pathways.

| System/Behavior | Brain Region | Effect of Bicuculline | Implication | Reference |

|---|---|---|---|---|

| HPA Axis (Stress Response) | Hypothalamus (e.g., PVN) | Blocks ghrelin-induced increase in ACTH and corticosterone. | GABAergic tone is a key inhibitor of the HPA axis; some neuropeptides may act by suppressing this inhibition. | conicet.gov.arresearchgate.net |

| Arousal/Locomotion | Septohypothalamic Nucleus (SHy) | Increases locomotor activity and grooming; decreases sleep and resting. | Tonic GABAergic signaling in the SHy suppresses arousal and activity levels. | frontiersin.org |

| Anxiety | Intermediate Medial Mesopallium (IMM) | Blocks ghrelin-induced anxiogenic-like behavior. | Demonstrates a functional interaction between ghrelin, GABA-A receptors, and anxiety circuits. | conicet.gov.ar |

Investigation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation and Stress Responses

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the core neuroendocrine system that regulates the body's reaction to stress. nih.gov The activity of corticotropin-releasing hormone (CRH) neurons, which initiate the HPA cascade, is heavily controlled by GABAergic inhibition. frontiersin.org this compound is utilized in experimental models to dissect the role of this GABAergic inhibition in modulating the HPA axis response to various stimuli.

Research in neonatal chicks has explored the interaction between the peptide ghrelin, GABA-A receptors, and the HPA axis in the context of stress. nih.govconicet.gov.ar Central administration of ghrelin is known to induce anxiogenic-like behaviors and is thought to be a mediator of stress responses. conicet.gov.ar In these studies, ghrelin was shown to significantly increase plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone, key indicators of HPA axis activation. conicet.gov.ar

The application of this compound was instrumental in clarifying the role of GABA-A receptors in this process. When administered, this compound blocked the anxiogenic-like behaviors and, crucially, also prevented the ghrelin-induced rise in plasma ACTH and corticosterone levels. nih.govconicet.gov.ar This finding demonstrates that the anxiogenic effects of ghrelin involve the activation of the HPA axis and that this process is dependent on a complex interaction with the GABA-A receptor system. nih.gov By antagonizing the GABA-A receptor, this compound effectively suppressed the HPA axis activation triggered by ghrelin, suggesting that ghrelin may act by inhibiting GABAergic neurons that normally restrain the HPA axis. conicet.gov.ar

Table 1: Effect of Bicuculline Methiodide on Ghrelin-Induced HPA Axis Activation

| Treatment Group | Plasma ACTH Level | Plasma Corticosterone Level | Anxiogenic-like Behavior |

|---|---|---|---|

| Control (Saline) | Baseline | Baseline | No |

| Ghrelin | Increased | Increased | Yes |

| Ghrelin + Bicuculline Methiodide | Baseline | Baseline | No |

This table summarizes findings where bicuculline methiodide blocked the increase in plasma ACTH and corticosterone levels induced by ghrelin in neonatal chicks. nih.govconicet.gov.ar

Studies on Central Nervous System Regulation of Blood Glucose Homeostasis

The central nervous system (CNS) plays a critical role in maintaining blood glucose homeostasis by integrating signals about the body's energy status and modulating peripheral glucose metabolism. nih.gove-enm.orgnih.gov this compound has been used to investigate the influence of central GABAergic pathways on this regulatory function.

Studies in rat models have shown that blocking central GABA-A receptors with bicuculline methiodide (a compound functionally analogous to this compound) can significantly alter blood glucose levels. nih.gov When injected into the third ventricle of the brain, bicuculline methiodide was found to cause a dose-dependent increase in hepatic venous plasma glucose, a condition known as hyperglycemia. nih.govresearchgate.net

Further investigation revealed that this hyperglycemic response was associated with a marked increase in the secretion of the hormones epinephrine and glucagon. nih.gov To determine the specific roles of these hormones, experiments were conducted on bilaterally adrenalectomized rats, which lack the primary source of epinephrine. In these animals, the administration of bicuculline methiodide still resulted in an increase in plasma glucose, although the magnitude of this increase was approximately half of that observed in intact rats. nih.gov This suggests that the hyperglycemic effect of central GABA-A receptor blockade is mediated by at least two mechanisms: one dependent on the release of epinephrine from the adrenal medulla, and another independent of it, likely involving direct neural signaling to the liver or pancreas. nih.gov The research also indicated that the increase in glucagon secretion was dependent on the release of epinephrine. nih.gov

Table 2: Research Findings on Central GABA-A Antagonism and Blood Glucose in Rats

| Animal Model | Key Finding | Associated Hormonal Changes |

|---|---|---|

| Intact Rats | Injection of bicuculline methiodide into the third ventricle produced dose-dependent hyperglycemia. nih.gov | Increased secretion of epinephrine and glucagon. nih.gov |

| Adrenalectomized Rats | Bicuculline methiodide still induced hyperglycemia, but to a lesser extent (about 50% of the effect in intact rats). nih.gov | No significant increase in epinephrine or glucagon secretion. nih.gov |

Pharmacological Interactions and Combined Approaches in Bicuculline Methobromide Research

Synergistic and Antagonistic Effects with Excitatory Amino Acid Receptor Modulators

The interplay between the primary inhibitory neurotransmitter, GABA, and the primary excitatory neurotransmitter, glutamate (B1630785), is fundamental to maintaining balanced neural activity. By blocking GABAA receptors, bicuculline (B1666979) methobromide amplifies the effects of excitatory signaling.

The co-administration of bicuculline methobromide with NMDA receptor antagonists has been instrumental in elucidating the roles of GABAergic and glutamatergic systems in neuronal excitability and seizure generation. Research has shown that seizures induced by bicuculline can be effectively blocked by pretreatment with NMDA antagonists such as MK-801. This demonstrates a critical involvement of NMDA receptor activation in the full expression of seizure activity following GABAergic disinhibition.

Functional interactions between NMDA and GABAA receptor-mediated neurotransmission are crucial in modulating physiological processes such as blood pressure and heart rate. Studies have indicated that the cardiovascular effects produced by bicuculline can be completely blocked by the NMDA receptor antagonist MK-801, highlighting a complex interplay between these two systems in autonomic regulation.

Furthermore, the anesthetic and analgesic properties of ketamine, another NMDA receptor antagonist, are thought to be mediated, in part, by its interactions with the GABAergic system. Evidence suggests that ketamine exhibits GABAA receptor agonistic properties, and its anesthetic effects can be antagonized by bicuculline.

Interaction of this compound with NMDA Receptor Antagonists

| NMDA Receptor Antagonist | Observed Interaction with this compound | Key Finding |

|---|---|---|

| MK-801 | Blocks bicuculline-induced seizures. | Highlights the necessity of NMDA receptor activation for the propagation of seizure activity following GABAA receptor blockade. |

| Ketamine | Bicuculline antagonizes ketamine-induced anesthesia. | Suggests that ketamine's anesthetic effects are partially mediated through the GABAA receptor system. |

Non-NMDA receptors, including AMPA and kainate receptors, are also critical for fast excitatory synaptic transmission. The use of non-NMDA receptor antagonists in conjunction with this compound allows for the isolation and study of specific components of the excitatory response.

For instance, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and competitive AMPA/kainate receptor antagonist, is often used to block the majority of fast excitatory neurotransmission. In studies of synaptic plasticity, co-application of this compound and CNQX can help to isolate NMDA receptor-dependent phenomena. Furthermore, research has shown that CNQX can increase GABAA receptor-mediated spontaneous postsynaptic currents, suggesting a feedback mechanism between the glutamatergic and GABAergic systems.

Modulation of this compound Effects by Opioid Receptor Systems

The opioid and GABAergic systems are known to interact in various physiological processes, including pain modulation, reward, and seizure susceptibility. The effects of this compound can be significantly modulated by the activity of opioid receptors.

Studies have demonstrated that the convulsant effects of bicuculline can be enhanced by the administration of morphine, a µ-opioid agonist. This suggests that activation of µ-opioid receptors can potentiate the excitatory effects of GABAA receptor blockade. Conversely, the opioid receptor antagonist naloxone (B1662785) has been shown to interact with the GABAergic system. The locomotor-reducing effects of naloxone can be blocked by bicuculline, indicating that GABAergic mechanisms are involved in the behavioral effects of opioid receptor blockade.

Interplay with Adenosine (B11128) Receptor Systems in Neuronal Excitability

Adenosine is a key neuromodulator that generally exerts inhibitory effects on neuronal activity, primarily through the activation of A1 receptors. There is a significant interplay between the adenosinergic and GABAergic systems in regulating neuronal excitability.

Adenosine A1 receptor activation can inhibit the release of various neurotransmitters, including GABA. Conversely, adenosine A2A receptor activation has been shown to increase GABA release in certain brain regions. nih.gov For example, the sleep-inducing effects of an A2A receptor agonist are mediated by an increase in GABA release, which subsequently inhibits histaminergic neurons. nih.gov This effect can be antagonized by the GABAA receptor antagonist picrotoxin (B1677862), a compound with a similar mechanism of action to bicuculline. nih.gov Therefore, the effects of this compound on neuronal excitability are likely to be modulated by the ambient levels of adenosine and the expression of adenosine receptor subtypes. Chronic exposure to adenosine receptor antagonists like caffeine (B1668208) can lead to an up-regulation of A1 adenosine receptors, which could in turn alter the response to GABAergic antagonists like this compound. creighton.edu

Comparative Analysis with Other GABAA Receptor Antagonists (e.g., Picrotoxin, Gabazine) to Delineate Specificity

While this compound is a widely used GABAA receptor antagonist, other compounds such as picrotoxin and gabazine (B1674388) (SR-95531) are also frequently employed. A comparative analysis of these antagonists reveals important differences in their mechanisms of action and specificity.

Bicuculline is a competitive antagonist, meaning it binds to the same site on the GABAA receptor as GABA itself. wikipedia.org This results in a parallel rightward shift of the GABA dose-response curve without a change in the maximal response. medchemexpress.com In contrast, picrotoxin is a non-competitive antagonist that is thought to bind to a site within the chloride ion channel of the GABAA receptor, thereby physically blocking ion flow. This leads to a depression of the maximal response to GABA.

Gabazine is another competitive GABAA receptor antagonist that is often considered more selective than bicuculline. Some studies have shown that bicuculline and its quaternary salts can have off-target effects, including the blockade of small-conductance calcium-activated potassium (SK) channels. medchemexpress.comhellobio.com These differential effects are crucial considerations when designing experiments to probe the function of the GABAergic system.

Comparison of GABAA Receptor Antagonists

| Antagonist | Mechanism of Action | Effect on GABA Dose-Response Curve | Known Off-Target Effects |

|---|---|---|---|

| This compound | Competitive | Parallel rightward shift | Blockade of Ca2+-activated potassium channels |

| Picrotoxin | Non-competitive | Depression of maximal response | - |

| Gabazine (SR-95531) | Competitive | Parallel rightward shift | Generally considered more selective than bicuculline |

Effects in the Presence of Specific Ion Channel Blockers, such as Tetrodotoxin

The use of specific ion channel blockers in conjunction with this compound is a powerful strategy for isolating and studying particular aspects of neuronal function. Tetrodotoxin (TTX), a potent blocker of voltage-gated sodium channels, is frequently used to eliminate action potential-dependent synaptic transmission. uu.nl

In the presence of TTX, any remaining synaptic events are typically miniature postsynaptic potentials (mPSPs) resulting from the spontaneous, action potential-independent release of single vesicles of neurotransmitter. By applying this compound in the presence of TTX, researchers can study the effects of GABAA receptor blockade on spontaneous, non-action potential-driven network activity. Furthermore, studies have shown that some effects of this compound, such as the enhancement of low-threshold calcium spikes in thalamic reticular neurons, persist in the presence of TTX. physiology.orgnih.gov This indicates a direct effect of this compound on postsynaptic ion channels, independent of its effects on synaptic transmission. physiology.orgnih.gov

It is also noteworthy that this compound itself has been shown to block certain types of ion channels, specifically small-conductance calcium-activated potassium (SK) channels. medchemexpress.comhellobio.com This off-target effect is an important consideration in the interpretation of experimental results, as the blockade of SK channels can lead to an increase in neuronal excitability that is independent of GABAA receptor antagonism.

Critical Considerations for Research Design and Interpretation Using Bicuculline Methobromide

Assessment of Specificity and Potential Off-Target Effects in Experimental Paradigms